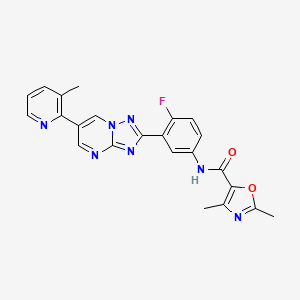
2,2'-Biphenylylene phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Biphenylylene phosphite: is an organophosphorus compound with the molecular formula C36H24O6P2. It is a phosphite ester derived from biphenyl, where two phenyl rings are connected through a phosphorus atom. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Biphenylylene phosphite typically involves the reaction of 2,2’-biphenol with phosphorus trichloride (PCl3) in the presence of a base. The reaction proceeds as follows:
-
Formation of Phosphorchloridite Ester:
- 2,2’-Biphenol reacts with phosphorus trichloride to form the phosphorchloridite ester.
- Reaction conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent moisture from interfering with the reaction.
-
Substitution Reactions:
- The phosphorchloridite ester can further react with various Grignard reagents or organolithium compounds to introduce different substituents on the phosphorus atom.
- Reaction conditions: These reactions are usually performed at low temperatures to control the reactivity and prevent side reactions.
Industrial Production Methods: Industrial production of 2,2’-Biphenylylene phosphite follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2,2’-Biphenylylene phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can undergo substitution reactions with different nucleophiles, such as Grignard reagents or organolithium compounds.
Hydroformylation: It can act as a ligand in catalytic hydroformylation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Grignard reagents (e.g., methylmagnesium bromide) and organolithium compounds (e.g., n-butyllithium) are commonly used.
Hydroformylation: The compound is used as a ligand in the presence of rhodium catalysts under high pressure and temperature.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphites.
Hydroformylation: Linear and branched aldehydes.
科学研究应用
2,2’-Biphenylylene phosphite has several scientific research applications, including:
Chemistry: It is used as a ligand in catalytic reactions, such as hydroformylation, to enhance the selectivity and efficiency of the process.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other materials due to its unique structural properties and reactivity.
作用机制
The mechanism of action of 2,2’-Biphenylylene phosphite involves its ability to act as a ligand and form complexes with metal ions. The compound’s phosphorus atom can coordinate with metal centers, influencing the electronic and steric properties of the metal complex. This coordination can enhance the catalytic activity and selectivity of the metal complex in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex.
相似化合物的比较
BiPhePhos: A phosphite ligand with methoxy and tert-butyl groups, known for its high catalytic activity and selectivity.
BinaPhtPhos: Another phosphite ligand with unique structural features, used in similar catalytic applications.
P (OPh): A monodentate phosphite ligand with different electronic and steric properties.
Uniqueness of 2,2’-Biphenylylene phosphite: 2,2’-Biphenylylene phosphite is unique due to its biphenyl backbone, which provides rigidity and stability to the compound. This structural feature allows it to form stable complexes with metal ions, enhancing its effectiveness as a ligand in catalytic reactions. Additionally, the compound’s ability to undergo various substitution reactions makes it versatile for different applications in chemistry and industry.
属性
IUPAC Name |
6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxyphenyl)phenoxy]benzo[d][1,3,2]benzodioxaphosphepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24O6P2/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)38-43(37-31)41-35-23-11-5-17-29(35)30-18-6-12-24-36(30)42-44-39-33-21-9-3-15-27(33)28-16-4-10-22-34(28)40-44/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQAVPSRFZSTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=CC=CC=C7C8=CC=CC=C8O6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[5-(6-hydroxy-2-quinolyl)-2-pyridyl]-N-methyl-carbamate](/img/structure/B8228631.png)

![2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one](/img/structure/B8228663.png)


![Ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8228696.png)
![13-[1-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)naphthalen-1-yl]naphthalen-2-yl]oxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B8228704.png)


![tert-Butyl (1S,4S,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8228718.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B8228722.png)
